

Application Notes and Protocols: Catharanthine in Metabolic Engineering

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Compound of Interest

Compound Name: Catharine

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These application notes provide a comprehensive overview of the use of catharanthine in metabolic engineering research, focusing on its biosynthesis in heterologous hosts. The accompanying protocols offer detailed methodologies for key experiments, enabling the replication and further development of these systems. Catharanthine is a crucial precursor for the semi-synthesis of the anticancer drug vinblastine, making its sustainable production a key goal for metabolic engineering.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Recent breakthroughs have seen the successful reconstitution of the complex catharanthine biosynthetic pathway in various heterologous systems, including the yeast species *Saccharomyces cerevisiae* and *Pichia pastoris*, as well as the plant *Nicotiana benthamiana*.[\[1\]](#)[\[4\]](#) These successes open up new avenues for the reliable and scalable production of this high-value monoterpene indole alkaloid (MIA).

Data Presentation: Production of Catharanthine and Precursors

The following tables summarize the quantitative data from key studies on the metabolic engineering of catharanthine and its precursors in different host organisms.

Table 1: Catharanthine and Precursor Production in Engineered *Saccharomyces cerevisiae*

Strain	Key Genetic Modifications	Product	Titer (µg/L)	Reference
CAT2	Integration of catharanthine/tabersonine (CAT/TAB) module	Catharanthine	~400	
CAT3	Additional copy of Geissoschizine Synthase (GS)	Catharanthine	527.1	
CAT9	Additional copy of Dihydroprecondylocarpine Acetate Synthase (DPAS)	Catharanthine	488.5	
TAB3	Integration of CAT/TAB module with Tabersonine Synthase (TS)	Tabersonine	~12	
TAB4	Additional copy of GS	Tabersonine	18.0	
TAB10	Additional copy of DPAS	Tabersonine	18.9	
TAB11A	Additional copy of TS	Tabersonine	14.2	

Table 2: Catharanthine Production in Engineered *Pichia pastoris*

Strain	Key Genetic Modifications	Product	Titer (mg/L)	Reference
Engineered P. pastoris	Selection of stable integration sites, screening of biosynthetic enzymes, amplification of flux-limiting genes, metabolic rewiring, and process optimization.	Catharanthine	2.57	

Table 3: Catharanthine and Precursor Production in Nicotiana benthamiana

Expression System	Key Genes Expressed	Product	Titer	Reference
Transient Expression	SGD, GS, GO, Redox1, Redox2, SAT, DPAS, PAS, CS	Catharanthine	~60 ng/g frozen tissue	
Transient Expression	SGD, GS, GO, Redox1, Redox2, SAT, DPAS, PAS, TS	Tabersonine	~10 ng/g frozen tissue	
Transient Expression	SGD, GS, Redox2, SAT, DPAS, PAS	Precondylocarpine Acetate	~2.7 mg/g frozen tissue	

Experimental Protocols

Protocol 1: De Novo Biosynthesis of Catharanthine in *Saccharomyces cerevisiae*

This protocol is a generalized procedure based on the successful engineering of *S. cerevisiae* for catharanthine production.

1. Strain and Vector Construction:

- Start with a base *S. cerevisiae* strain engineered for high precursor supply (e.g., of tryptophan and geranyl pyrophosphate).
- Synthesize and codon-optimize the genes for the catharanthine biosynthetic pathway from *Catharanthus roseus*. These include Strictosidine β -D-Glucosidase (SGD), Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), Redox1, Redox2, Stemmadenine Acetyltransferase (SAT), Dihydroprecondylocarpine Acetate Synthase (DPAS), Precondylocarpine Acetate Synthase (PAS), and Catharanthine Synthase (CS).
- Assemble the genes into expression cassettes with strong promoters and terminators.
- Integrate the expression cassettes into the yeast genome using CRISPR/Cas9-mediated integration.

2. Yeast Cultivation and Fermentation:

- Grow the engineered yeast strains in a synthetic defined medium appropriate for the selection of transformed cells.
- For shake flask fermentation, inoculate 50 mL of medium in a 250 mL flask and incubate at 30°C with shaking at 250 rpm for 72 hours.

3. Metabolite Extraction and Analysis:

- Harvest the yeast culture by centrifugation.
- Extract the metabolites from the supernatant and cell pellet using a suitable organic solvent like ethyl acetate.
- Evaporate the organic solvent and redissolve the residue in methanol.
- Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of catharanthine. Use a C18 column and a gradient of acetonitrile and water with 0.1% formic acid. Monitor for the specific m/z of catharanthine (e.g., 337.19).

Protocol 2: Transient Expression of Catharanthine Biosynthetic Pathway in *Nicotiana benthamiana*

This protocol describes the transient expression of the catharanthine pathway in *N. benthamiana* leaves.

1. Vector Construction and Agrobacterium Transformation:

- Clone the individual genes of the catharanthine pathway (SGD, GS, GO, Redox1, Redox2, SAT, DPAS, PAS, CS) into suitable plant expression vectors.
- Transform each vector into separate *Agrobacterium tumefaciens* strains.
- Include a strain carrying a P19 silencing suppressor construct to enhance protein expression.

2. Plant Infiltration:

- Grow *N. benthamiana* plants for 4-6 weeks.
- Prepare cultures of each *Agrobacterium* strain.
- Mix the different *Agrobacterium* strains in equal proportions to achieve co-expression of all pathway genes.
- Infiltrate the abaxial side of the leaves of *N. benthamiana* with the *Agrobacterium* mixture using a needleless syringe.

3. Metabolite Extraction and Analysis:

- After 5-7 days of incubation, harvest the infiltrated leaves and freeze them in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Extract the metabolites with an appropriate solvent system (e.g., an acidic aqueous solution followed by liquid-liquid extraction with an organic solvent).
- Analyze the extracts by LC-MS to detect and quantify catharanthine and other pathway intermediates. The extracted ion chromatogram for m/z 337.19 can be used to identify catharanthine and tabersonine.

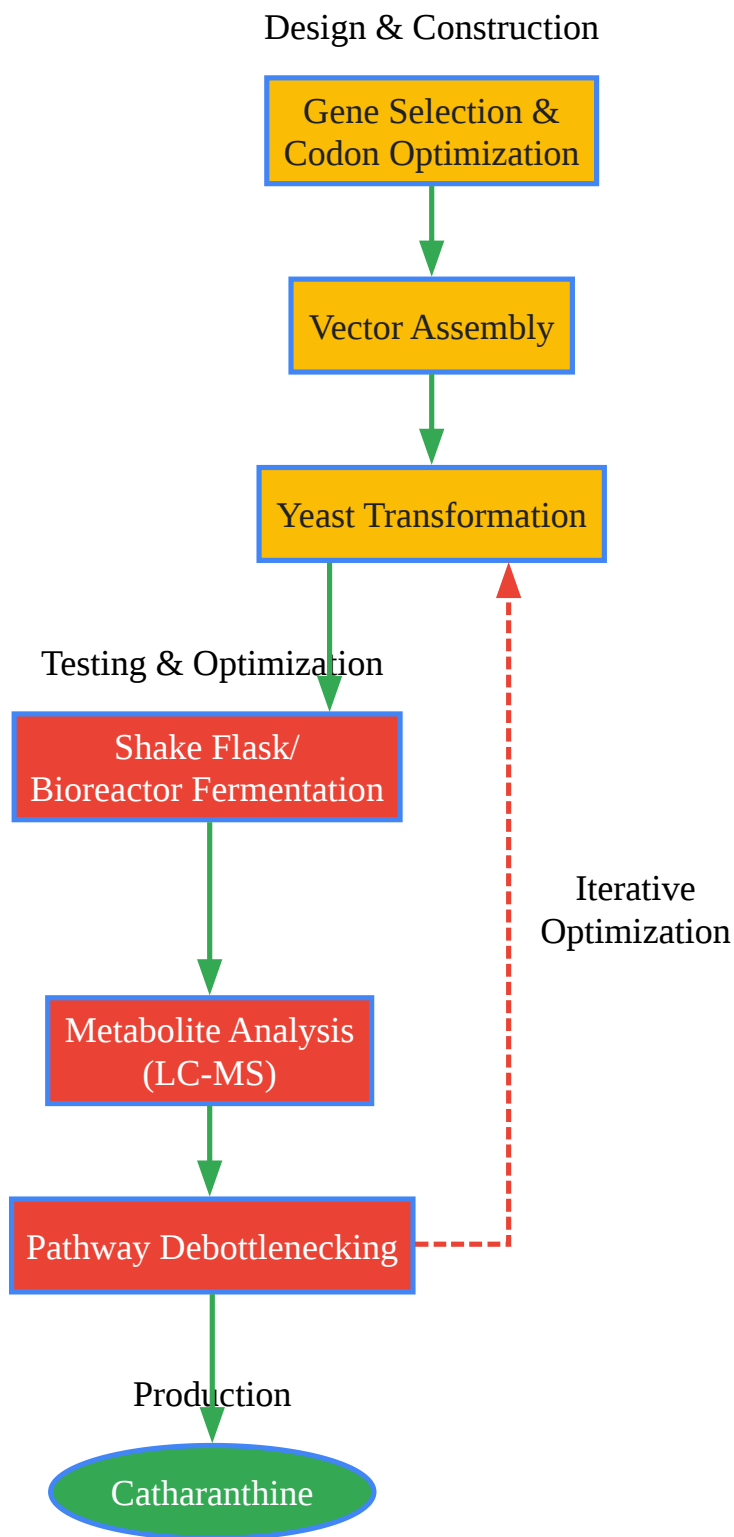
Visualizations

The following diagrams illustrate the key pathways and workflows in catharanthine metabolic engineering.



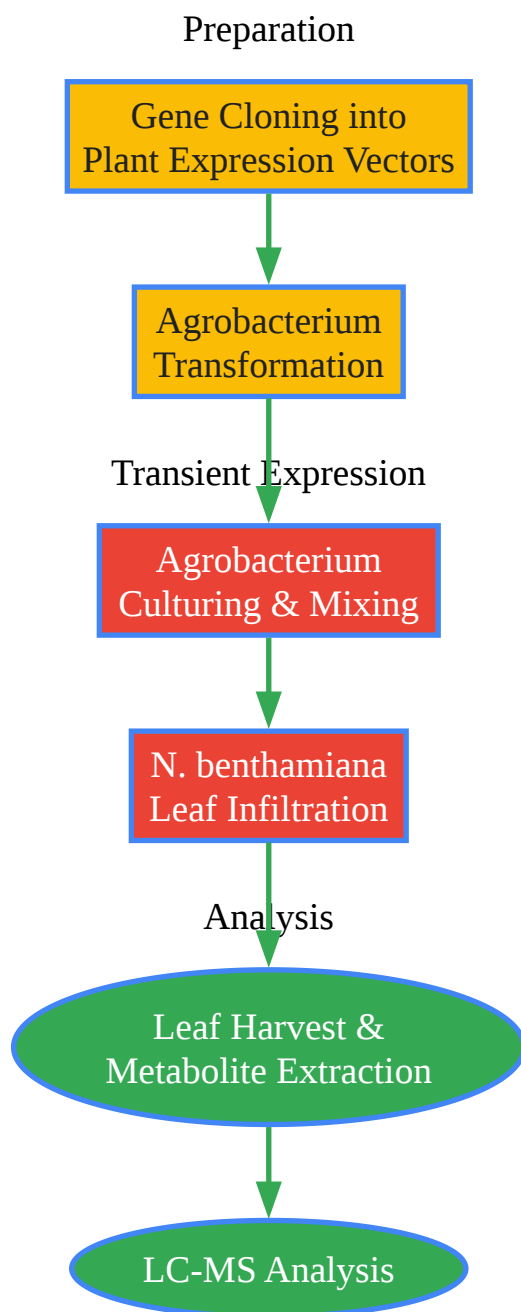
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Caption: Biosynthetic pathway of catharanthine from primary precursors.



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Caption: Workflow for metabolic engineering of catharanthine in yeast.



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Caption: Workflow for transient expression in *Nicotiana benthamiana*.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in *Nicotiana benthamiana* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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